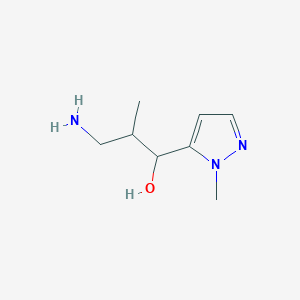

3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol

Description

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a multifunctional compound featuring a propan-1-ol backbone substituted with an amino group, a methyl group, and a 1-methylpyrazole moiety. The amino and hydroxyl groups enhance solubility in polar solvents, while the methyl substituents may influence steric interactions in synthetic pathways .

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-amino-2-methyl-1-(2-methylpyrazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H15N3O/c1-6(5-9)8(12)7-3-4-10-11(7)2/h3-4,6,8,12H,5,9H2,1-2H3 |

InChI Key |

KWSSGUBMXLADGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C(C1=CC=NN1C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. One common method is the alkylation of 1-methyl-1H-pyrazole with 3-chloro-2-methylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-one.

Reduction: Formation of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Amino Alcohols

(a) 4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine

- Structure: Lacks the hydroxyl group but retains the pyrazole and amino moieties.

- Key Differences: Absence of the propanol backbone reduces polarity and hydrogen-bonding capacity compared to the target compound. This structural simplification may lower boiling points and solubility in polar solvents .

- Applications : Primarily used as an intermediate in agrochemical synthesis due to reduced steric hindrance .

(b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (e.g., Compounds 7a, 7b, 11a, 11b)

- Structure: Share hydroxyl and amino groups but incorporate thiophene or pyran rings instead of a propanol backbone .

- Synthesis: Synthesized via condensation with malononitrile or ethyl cyanoacetate, contrasting with the target compound’s likely amine-alcohol coupling routes . Bioactivity: Demonstrated antifungal properties in studies, suggesting broader pharmacological utility than the target compound .

(c) 3-Amino-1-methyl-1H-pyrazole-5-carboxamide

- Structure: Replaces the propanol group with a carboxamide, enhancing hydrogen-bond acceptor capacity.

- Key Differences: Carboxamide group improves thermal stability but reduces solubility in non-polar solvents compared to the target compound’s hydroxyl group .

Propanol Derivatives

(a) 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Features a bulkier aromatic substituent (3-tolyl) instead of pyrazole.

- Key Differences: Mobility in Soil: The target compound’s pyrazole ring may reduce mobility (log Koc ~0.63 for simpler propanols) due to increased polarity . Toxicity: Unlike n-propanol derivatives, the target compound’s amino group could introduce genotoxic risks, as seen in some propanol analogs .

(b) n-Propanol (Propan-1-ol)

- Structure : Simplest alcohol analog without substituents.

- Key Differences: Boiling Point: The target compound’s polar groups (amino, hydroxyl) and pyrazole ring likely elevate boiling points significantly compared to n-propanol (97°C) . Bioaccumulation: n-Propanol’s low bioconcentration factor (BCF = 0.88) suggests the target compound may exhibit higher bioaccumulation due to reduced volatility .

Data Tables

Table 1: Structural and Functional Group Comparison

*Estimated based on structural analogs.

Table 2: Physicochemical Properties*

*Data inferred from structural analogs where direct measurements are unavailable.

Research Findings and Implications

- Synthetic Challenges: Unlike thiophene-pyrazole hybrids , the propanol backbone may require protection/deprotection strategies during synthesis to prevent side reactions.

- Environmental Impact: Compared to n-propanol, the target compound’s higher molecular weight and polarity suggest slower environmental degradation but lower volatility .

Biological Activity

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol, with the CAS number 1600851-26-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 169.22 g/mol

- CAS Number : 1600851-26-0

Synthesis

The synthesis of 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:

- Formation of the pyrazole ring.

- Introduction of the amino and hydroxyl groups.

- Alkylation to achieve the desired propanol structure.

Anticancer Activity

Research has indicated that compounds featuring similar structural motifs exhibit notable anticancer properties. In vitro studies demonstrate that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colon carcinoma) cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino Compound | A549 | 66 |

| Standard (Cisplatin) | A549 | 2.30 |

These results suggest that modifications to the pyrazole structure can enhance anticancer activity, with some derivatives showing improved selectivity against cancer cells compared to normal cells.

Antimicrobial Activity

The antimicrobial properties of 3-amino compounds have also been explored. Studies indicate that certain derivatives possess activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-Amino Compound | MRSA | >64 |

| Control (Vancomycin) | MRSA | <8 |

While initial findings show limited efficacy against Gram-negative bacteria, ongoing research aims to optimize these compounds for broader antimicrobial effectiveness.

The proposed mechanisms through which 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol exerts its biological effects include:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of this compound:

- Study on Anticancer Properties : A study published in MDPI evaluated a series of pyrazole derivatives, including 3-amino compounds, demonstrating significant cytotoxic effects on cancer cell lines with detailed structure–activity relationships .

- Antimicrobial Screening : Another investigation focused on the antimicrobial capabilities against resistant bacterial strains, highlighting the need for further optimization to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.